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Introduction Nectria haematococca, also known by its anamorph name Fusarium solani, is a
fungus known to produce a diverse array of secondary metabolites. Among these are a class of
brightly colored polyketides known as naphthoquinones. While the term "Haematocin" is not a
formally recognized name in scientific literature, it likely refers to the prominent red pigments
produced by this fungus, the most well-studied of which is Fusarubin. These pigments and their
analogues (e.g., anhydrofusarubin, javanicin) have garnered significant interest due to their
wide range of biological activities, including antimicrobial, antifungal, and potent cytotoxic
effects against cancer cell lines.[1][2]

This document provides a comprehensive protocol for the isolation and purification of these
naphthoquinone pigments from fungal culture. It also summarizes their biological activities and
illustrates the experimental workflow and a key signaling pathway associated with their
cytotoxic effects.

Potential Applications The naphthoquinone pigments isolated from Nectria haematococca have
demonstrated significant biological activities, making them valuable candidates for drug
discovery and development:

e Anticancer Agents: Fusarubin and its derivatives exhibit cytotoxic properties against various
human cancer cell lines, including leukemia.[2][3] Their mechanism of action involves the
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induction of apoptosis, making them interesting leads for novel cancer therapeutics.[3]

e Antimicrobial Agents: These compounds have shown activity against a range of bacteria,
including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa,
suggesting potential applications as antibiotics.[1][2]

e Fungicidal Compounds: Analogues of fusarubin have been investigated for their antifungal
activity against soil-borne phytopathogenic fungi, indicating potential use in agriculture.[4]

Experimental Protocols
Protocol 1: Fungal Cultivation for Pigment Production

This protocol details the cultivation of Nectria haematococca in a liquid medium optimized for
the production of naphthoquinone pigments.

» Strain Maintenance: Maintain cultures of Nectria haematococca on Potato Dextrose Agar
(PDA) plates at 28°C. Subculture every 2-3 weeks to ensure viability.

e Inoculum Preparation:

o Aseptically transfer a small agar plug (approx. 1 cm?) of a mature fungal culture to a 250
mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).

o Incubate the flask at 28°C on an orbital shaker at 150 rpm for 5-7 days, or until substantial
mycelial growth is observed. This serves as the seed culture.

e Production Culture:

o Prepare the production medium. A glycerol-mineral salts medium or a sucrose-based
medium can be effective.[1][5] An optimal medium for fusarubin production has been
reported as 50 g/L sucrose combined with 6 g/L sodium nitrate.[1]

o Dispense 100 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize by
autoclaving.

o Inoculate each production flask with 5-10 mL of the homogenized seed culture.
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o Incubate the production cultures at 28°C for 7-14 days with shaking at 150 rpm.[6] The
culture broth will turn a deep red color as pigments are produced and secreted.[7]

Protocol 2: Extraction and Purification of
Naphthoquinone Pigments

This protocol describes the extraction of crude pigments from the culture broth and subsequent
purification to isolate fusarubin and related compounds.

e Harvesting:

o After the incubation period, separate the fungal mycelia from the culture broth by
centrifugation (10,000 rpm, 10 min) or filtration through Whatman filter paper.[8] The
pigments are typically extracellular.[9]

e Solvent Extraction:

[¢]

Transfer the cell-free culture filtrate to a separating funnel.

o Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as
chloroform or ethyl acetate.[5][10]

o Shake the funnel vigorously for 10 minutes and allow the layers to separate. The red
pigments will partition into the organic phase.

o Collect the organic layer. Repeat the extraction process 2-3 times to maximize the yield.

o Combine all organic extracts and evaporate the solvent under reduced pressure using a
rotary evaporator to obtain the crude pigment extract as a dark red solid.[11]

e Column Chromatography:

o Prepare a chromatography column with silica gel as the stationary phase, equilibrated with
a non-polar solvent like hexane.

o Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and
load it onto the column.
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o Elute the column with a gradient of solvents, starting with hexane and gradually increasing
the polarity by adding ethyl acetate or methanol.

o Collect the fractions. The different colored bands correspond to different pigment
analogues. Monitor the separation by visual inspection and Thin-Layer Chromatography
(TLC).[5]

e Preparative Thin-Layer Chromatography (TLC):
o For final purification, use preparative TLC plates (silica gel).[5]
o Apply the semi-purified fractions from column chromatography as a band onto the plate.

o Develop the plate in an appropriate solvent system (e.g., dichloromethane:methanol,
90:10 v/v).[11]

o After development, scrape the distinct colored bands from the plate.
o Elute the pigment from the silica gel using a polar solvent like methanol or acetone.
o Filter to remove the silica and evaporate the solvent to yield the pure compound.

» Purity Confirmation: Confirm the purity of the isolated compounds using analytical
techniques such as High-Performance Liquid Chromatography (HPLC) and characterize
their structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy.[10]

Data Presentation

Table 1: Influence of Media Composition on Pigment
Production

This table summarizes the effect of different nitrogen and carbon sources on the production of
key naphthoquinone pigments by F. solani after seven days of cultivation.
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. . .. .. Anhydrofus
Carbohydra Nitrogen Fusarubin Javanicin Bostrycoidi bi
arubin
te (50 g/L) Source (mglL) (mglL) n (mgl/L)
(mglL)
Ammonium
Sucrose 120 £ 15 35+5 110+ 12 15+3
Tartrate
Sodium
Sucrose ) 155+ 18 45+ 6 254 204
Nitrate
Ammonium
Glucose 95+11 284 9010 12+2
Tartrate
Sodium
Glucose ] 110+ 13 325 20+ 3 18+3
Nitrate

Data adapted from Pedersen et al., 2021.[1][12] The highest selective production of fusarubin
was achieved with sucrose and sodium nitrate.

Table 2: Cytotoxic Activity of Fusarubin (FUS) and
Anhydrofusarubin (AFU)

This table presents the half-maximal inhibitory concentration (IC50) values of fusarubin and
anhydrofusarubin against various human hematologic tumor cell lines.

OCI-AML3 HL-60 (IC50, U937 (IC50, Jurkat (IC50,
Compound

(IC50, uM) HM) HM) HM)
Fusarubin (FUS) 1.8+£0.2 2503 3.1x04 45+05
Anhydrofusarubi

3504 42+05 50+0.6 6.8+0.7
n (AFU)

Data adapted from Adorisio et al., 2019.[3] Values represent the mean * standard deviation.

Visualizations
Experimental Workflow Diagram
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Caption: Workflow for the isolation and purification of Haematocin pigments.
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Caption: Proposed mechanism of Fusarubin-induced apoptosis in cancer cells.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

e 2. Endophyte - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1248818?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6784112/
https://www.benchchem.com/product/b1248818?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2072-6651/13/6/376
https://en.wikipedia.org/wiki/Endophyte
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell
Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. New antibiotic pigments related to fusarubin from Fusarium solani (Mart.) Sacc. |.
Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. Frontiers | Antiproliferative and Antimicrobial Activities of Secondary Metabolites and
Phylogenetic Study of Endophytic Trichoderma Species From Vinca Plants [frontiersin.org]

e 7. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia -
PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. Production and New Extraction Method of Polyketide Red Pigments Produced by
Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]

e 9. [Biosynthesis of naphthoquinone pigments by fungi of the genus Fusarium] - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. Secondary metabolites from endophytic fungi: Production, methods of analysis, and
diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

e 11. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis
neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Application Note: Isolation of Naphthoquinone Pigments
(Haematocin) from Nectria haematococca]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248818#how-to-isolate-haematocin-from-nectria-
haematococca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6784112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6784112/
https://www.researchgate.net/figure/Antifungal-activity-of-four-fusarubin-analogues-against-various-phytopatho-genic-fungi_tbl1_341461245
https://pubmed.ncbi.nlm.nih.gov/541262/
https://pubmed.ncbi.nlm.nih.gov/541262/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01484/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01484/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715940/
https://pubmed.ncbi.nlm.nih.gov/16240659/
https://pubmed.ncbi.nlm.nih.gov/16240659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10249938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10249938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042905/
https://www.researchgate.net/publication/351878651_Production_and_Selectivity_of_Key_Fusarubins_from_Fusarium_solani_due_to_Media_Composition
https://www.benchchem.com/product/b1248818#how-to-isolate-haematocin-from-nectria-haematococca
https://www.benchchem.com/product/b1248818#how-to-isolate-haematocin-from-nectria-haematococca
https://www.benchchem.com/product/b1248818#how-to-isolate-haematocin-from-nectria-haematococca
https://www.benchchem.com/product/b1248818#how-to-isolate-haematocin-from-nectria-haematococca
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248818?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

